molecular formula C15H20BrClN2O2 B12719761 N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride CAS No. 90183-13-4

N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride

Cat. No.: B12719761
CAS No.: 90183-13-4
M. Wt: 375.69 g/mol
InChI Key: UIHOLQPRGGGVRV-UHFFFAOYSA-N
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Description

N-1-Azabicyclo(222)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Azabicyclo Structure: The azabicyclo structure can be synthesized through intramolecular cyclization reactions.

    Bromination and Methoxylation: The introduction of the bromo and methoxy groups can be achieved through electrophilic aromatic substitution reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The final step involves the formation of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylated derivatives

    Reduction: Reduced benzamide derivatives

    Substitution: Substituted azabicyclo compounds

Scientific Research Applications

N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets nicotinic acetylcholine receptors (nAChRs) and serotonin receptors (5-HT3Rs).

    Pathways Involved: By binding to these receptors, the compound modulates neurotransmitter release and synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1-Azabicyclo(2.2.2)oct-3-yl-5-bromo-2-methoxybenzamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both nicotinic acetylcholine receptors and serotonin receptors sets it apart from other similar compounds .

Properties

CAS No.

90183-13-4

Molecular Formula

C15H20BrClN2O2

Molecular Weight

375.69 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-5-bromo-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C15H19BrN2O2.ClH/c1-20-14-3-2-11(16)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18;/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19);1H

InChI Key

UIHOLQPRGGGVRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2CN3CCC2CC3.Cl

Origin of Product

United States

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